

An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-1-methoxyisoquinoline**

Cat. No.: **B1292691**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-methoxyisoquinoline**, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and a key synthetic route. Furthermore, it explores the characteristic spectroscopic features of this molecule and discusses the potential biological significance and applications of isoquinoline derivatives in interfering with key cellular signaling pathways. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Core Chemical Identity

4-Bromo-1-methoxyisoquinoline is a derivative of isoquinoline, a bicyclic aromatic organic compound. The presence of a bromine atom at the 4-position and a methoxy group at the 1-position significantly influences its chemical reactivity and potential biological activity.

Identifier	Value
IUPAC Name	4-bromo-1-methoxyisoquinoline [1] [2] [3]
CAS Number	746668-73-5 [1] [2]
Molecular Formula	C10H8BrNO [1] [2] [4]
Molecular Weight	238.08 g/mol [2]
Canonical SMILES	COC1=NC=C(C2=CC=CC=C21)Br [2]
InChI Key	BQMVHRXGXCDQEW-UHFFFAOYSA-N [1] [2] [3]

Physicochemical Properties

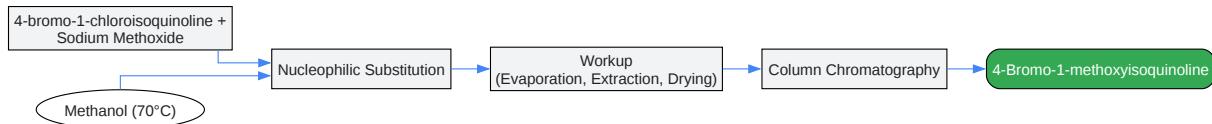
The physical and chemical properties of **4-Bromo-1-methoxyisoquinoline** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Physical State	Solid [1]	Fluorochem
Melting Point	53-55 °C (in ethanol) [4]	LookChem
Boiling Point	315.6 °C at 760 mmHg [4]	LookChem
Density	1.516 g/cm³ [4]	LookChem
Purity	Typically available at ≥95%	Multiple Suppliers
Storage	Sealed in dry, room temperature conditions [3]	Sigma-Aldrich

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1-methoxyisoquinoline** can be achieved through the nucleophilic substitution of 4-bromo-1-chloroisoquinoline with sodium methoxide. This reaction is a common method for introducing alkoxy groups onto heterocyclic rings.

Experimental Protocol: Synthesis of 4-Bromo-1-methoxyisoquinoline


Materials:

- 4-bromo-1-chloroisoquinoline
- Sodium methoxide
- Methanol (anhydrous)
- Stirring apparatus
- Reflux condenser
- Standard glassware for reaction and workup

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol.
- Add a stoichiometric equivalent of sodium methoxide to the solution.
- Heat the reaction mixture to reflux (approximately 70 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure.
- Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel to obtain pure **4-Bromo-1-methoxyisoquinoline**. A reported yield for this reaction is 88.0%[4].

[Click to download full resolution via product page](#)

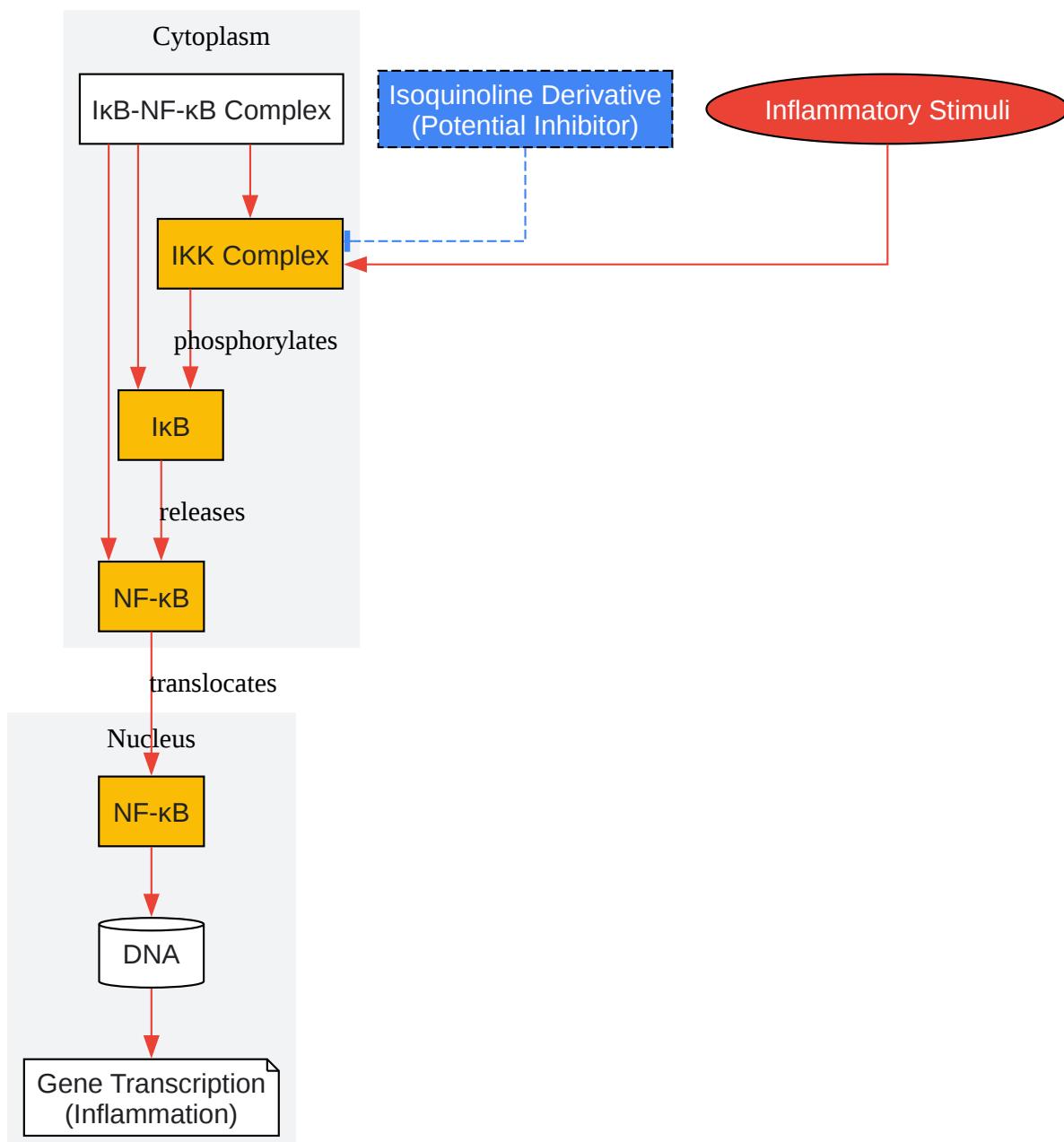
*Synthesis workflow for **4-Bromo-1-methoxyisoquinoline**.*

Spectroscopic Analysis

The structural elucidation of **4-Bromo-1-methoxyisoquinoline** is confirmed through various spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons of the isoquinoline ring system and a singlet for the methoxy group protons.
¹³ C NMR	Resonances for the ten carbon atoms, including those of the aromatic rings, the methoxy group, and the carbon atoms attached to bromine and the methoxy group.
IR Spectroscopy	Characteristic absorption bands for C-H stretching of the aromatic ring and methoxy group, C=N and C=C stretching of the isoquinoline core, and C-O stretching of the methoxy group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic M+2 isotopic peak of similar intensity due to the presence of the bromine atom.

Potential Applications in Drug Development


While specific biological activities of **4-Bromo-1-methoxyisoquinoline** are not extensively documented, the isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs^{[1][4]}. Isoquinoline derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities^[5]. The introduction of a bromine atom can enhance the therapeutic potential of a molecule by increasing its lipophilicity and metabolic stability.

Relevant Signaling Pathways

Isoquinoline alkaloids have been shown to modulate several key signaling pathways implicated in disease pathogenesis. Understanding these interactions can provide a framework for investigating the mechanism of action of **4-Bromo-1-methoxyisoquinoline**.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Some isoquinoline alkaloids have been found to inhibit this pathway, thereby exerting anti-inflammatory effects[1].



[Click to download full resolution via product page](#)

Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain isoquinoline alkaloids have been reported to interfere with MAPK signaling[4].

[Click to download full resolution via product page](#)*Potential modulation of the MAPK signaling pathway.*

Conclusion

4-Bromo-1-methoxyisoquinoline represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The known biological activities of the broader isoquinoline class, particularly their ability to modulate key signaling pathways such as NF- κ B and MAPK, provide a strong rationale for the continued investigation of this and related compounds in drug discovery programs. This technical guide serves as a foundational resource to aid researchers in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292691#4-bromo-1-methoxyisoquinoline-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com